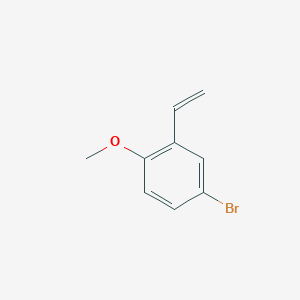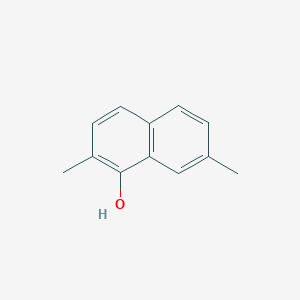
2,7-Dimethylnaphthalen-1-ol
描述
2,7-Dimethylnaphthalen-1-ol is a bicyclic, aromatic organic compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of two methyl groups at the 2 and 7 positions and a hydroxyl group at the 1 position on the naphthalene ring. This compound is known for its unique chemical properties and is widely used in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylnaphthalen-1-ol typically involves the methylation of naphthalene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce 2,7-dimethylnaphthalene. This intermediate is then subjected to hydroxylation using reagents like sodium hydroxide and hydrogen peroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of supercritical carbon dioxide as a solvent has been explored to enhance the efficiency of the hydroxylation step .
化学反应分析
Types of Reactions: 2,7-Dimethylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 2,7-dimethylnaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: 2,7-Dimethylnaphthalene-1-one or 2,7-dimethylnaphthalene-1-carboxylic acid.
Reduction: 2,7-Dimethylnaphthalene.
Substitution: Halogenated derivatives like 2,7-dimethyl-1-bromonaphthalene.
科学研究应用
2,7-Dimethylnaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,7-Dimethylnaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
- 2,6-Dimethylnaphthalene
- 2,3-Dimethylnaphthalene
- 1,4-Dimethylnaphthalene
- 1,2-Dimethylnaphthalene
Comparison: 2,7-Dimethylnaphthalen-1-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
属性
IUPAC Name |
2,7-dimethylnaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-8-3-5-10-6-4-9(2)12(13)11(10)7-8/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSCKRKJWCRYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


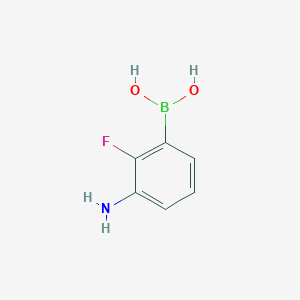
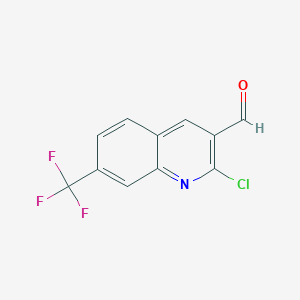
![5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3040152.png)
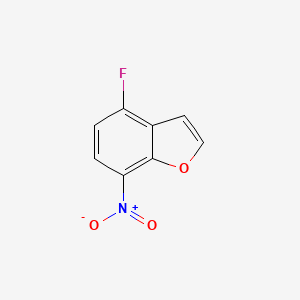
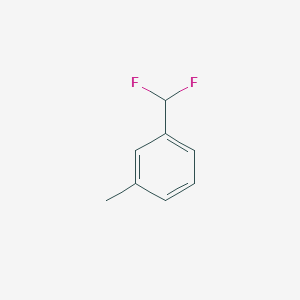
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3040157.png)
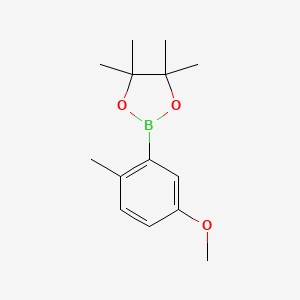

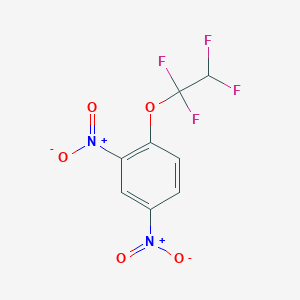

![tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate](/img/structure/B3040167.png)
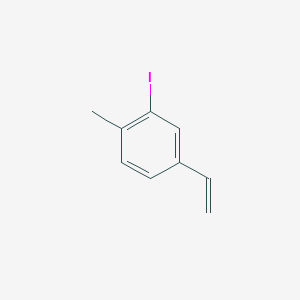
![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B3040169.png)
